(Z,Z)-11,13-Hexadecadienal
Overview
Description
(Z,Z)-11,13-Hexadecadienal is an organic compound with the molecular formula C16H28O. It is a type of aldehyde characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of the hexadecane chain. This compound is known for its role in the chemical communication systems of certain insects, particularly as a pheromone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the following steps:
Starting Material: The synthesis begins with commercially available hexadecane.
Formation of Double Bonds:
Oxidation: The terminal carbon is then oxidized to form the aldehyde group. This can be done using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve the efficiency and selectivity of the double bond formation.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-11,13-Hexadecadienal undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like Grignard reagents or organolithium compounds
Major Products
Oxidation: Hexadecanoic acid
Reduction: (Z,Z)-11,13-Hexadecadienol
Substitution: Various substituted hexadecanes depending on the nucleophile used
Scientific Research Applications
(Z,Z)-11,13-Hexadecadienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the study of reaction mechanisms.
Biology: Studied for its role as a pheromone in insect communication, particularly in moths and other lepidopterans.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods, reducing the need for harmful pesticides.
Industry: Utilized in the formulation of fragrances and as a flavoring agent due to its distinctive odor.
Mechanism of Action
The mechanism of action of (Z,Z)-11,13-Hexadecadienal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to pheromone-binding proteins, which then transport it to olfactory receptors. This binding triggers a signal transduction pathway, leading to behavioral responses such as mating or aggregation.
Comparison with Similar Compounds
Similar Compounds
(E,E)-11,13-Hexadecadienal: An isomer with double bonds in the E configuration.
(Z,E)-11,13-Hexadecadienal: An isomer with one double bond in the Z configuration and the other in the E configuration.
(Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at the 9th and 11th positions.
Uniqueness
(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both double bonds is essential for its recognition by insect olfactory receptors, making it highly specific in its action compared to its isomers.
Properties
IUPAC Name |
(11Z,13Z)-hexadeca-11,13-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGMVSDMQAJPE-OUPQRBNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035312 | |
Record name | (Z,Z)-11,13-Hexadecadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71317-73-2 | |
Record name | (Z,Z)-11,13-Hexadecadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71317-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecadienal, (Z,Z)-11,13- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,13-Hexadecadienal, (11Z,13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z,Z)-11,13-Hexadecadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,13-HEXADECADIENAL, (11Z,13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO1L379F0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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